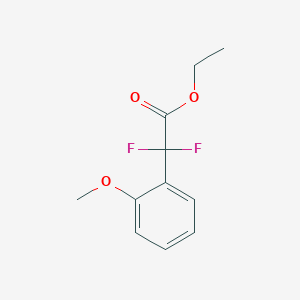

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Description

BenchChem offers high-quality Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZZZXOHDXPMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674963 | |

| Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-80-9 | |

| Record name | Benzeneacetic acid, α,α-difluoro-2-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate CAS number and properties

An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Introduction

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. The introduction of the gem-difluoro motif adjacent to an aromatic ring imparts unique stereoelectronic properties that are highly sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, tailored for researchers and professionals in drug development. The presence of the difluoromethyl group can enhance metabolic stability, modulate acidity, and improve binding affinity by acting as a bioisostere for other functional groups.

Chemical Identity and Core Properties

The fundamental identification and physical characteristics of this compound are crucial for its proper use and application in a research setting.

CAS Number: 1150164-80-9[1][2]

Molecular Structure:

The structure consists of an ethyl ester functional group attached to a carbon bearing two fluorine atoms (a gem-difluoro group). This carbon is also bonded to a phenyl ring substituted with a methoxy group at the ortho position.

Physicochemical Properties

A summary of the key properties of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂F₂O₃ | [1][2][3] |

| Molecular Weight | 230.21 g/mol | [1][2][3] |

| Purity | Typically ≥97% - 98% | [1][2] |

| Appearance | Not specified, but related compounds are liquid or oil. | [5][6] |

| Storage Conditions | Room temperature, sealed in a dry environment. | [1][3] |

Synthesis and Mechanistic Considerations

While specific, detailed synthetic procedures for Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate are not extensively published in publicly available literature, a general and logical synthetic pathway can be inferred from established methods for creating α,α-difluoroesters.

Proposed Synthetic Workflow

The synthesis of α,α-difluoroarylacetates typically involves the fluorination of a suitable precursor, such as a β-keto ester or an α-hydroxy ester, followed by esterification if necessary. A common approach involves the use of a deoxofluorinating agent.

Caption: A logical workflow for the synthesis and validation of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate.

Experimental Protocol: A Generalized Approach

-

Precursor Synthesis: The corresponding β-keto ester, ethyl 2-(2-methoxyphenyl)-2-oxoacetate, can be synthesized from 2-methoxybenzaldehyde through various established organic chemistry methods.

-

Fluorination: The keto ester precursor is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise to the solution at a reduced temperature (e.g., -78 °C) to control the exothermic reaction.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the pure Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate.

Causality Note: The choice of a deoxofluorinating agent is critical. DAST is effective but can be hazardous. Milder and more modern reagents may be employed for improved safety and yield. The low-temperature addition is essential to prevent uncontrolled decomposition of the fluorinating agent and minimize side reactions.

Applications in Drug Discovery and Development

The primary application of this compound is as a specialized building block in the synthesis of complex molecules for pharmaceutical research.[1]

The Role of the Gem-Difluoro Group

The difluoromethylene group (CF₂) is a key pharmacophore in modern drug design. Its inclusion in a molecule, as in Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the α-position resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

-

Lipophilicity Modulation: Fluorine is highly electronegative yet minimally increases steric bulk. The introduction of two fluorine atoms can significantly alter the lipophilicity (logP) of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The gem-difluoro group can influence the preferred conformation of a molecule due to electrostatic interactions and hyperconjugation effects, potentially locking it into a more bioactive shape.

-

Bioisosterism: The CF₂ group can act as a bioisostere for a carbonyl group (C=O) or a hydroxylated carbon, allowing for fine-tuning of binding interactions with protein targets.

Caption: Key structural features of the molecule and their strategic importance in medicinal chemistry.

This compound is listed as a "Protein Degrader Building Block," suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[1] In this context, the ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle to link to an E3 ligase ligand or a protein-of-interest binder.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, the compound is associated with the following hazards:

Recommended Safety Precautions

| Precautionary Statement | Description | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][7] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [3][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).

-

Avoid generating aerosols or mists.

-

Wash hands thoroughly after handling.[7]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][7] The recommended storage temperature is ambient room temperature.[1][3]

-

Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility.[9] Do not allow the material to enter sewer systems or waterways.[8][9]

Analytical Characterization

To ensure the identity and purity of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methoxy group protons, and multiplets for the aromatic protons on the phenyl ring.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the CF₂ carbon (split into a triplet by the two fluorine atoms), the carbons of the ethyl and methoxy groups, and the aromatic carbons would be observed.

-

¹⁹F NMR: A singlet would be expected, as the two fluorine atoms are chemically equivalent.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular weight of 230.21 g/mol .[1][2][3]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to determine the purity of the compound, which is typically reported to be in the range of 97-99%.[1][2]

References

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | CymitQuimica [cymitquimica.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 5. Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 112545-98-9 [sigmaaldrich.com]

- 6. FCKeditor - Resources Browser [midyear.aza.org]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Physical and chemical properties of ethyl difluoro(2-methoxyphenyl)acetate

Abstract

This technical guide provides a comprehensive scientific overview of ethyl difluoro(2-methoxyphenyl)acetate, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of the difluoromethyl group at the α-position to the ester imparts unique electronic properties that can significantly influence molecular conformation, lipophilicity, and metabolic stability. This document details the physicochemical properties, outlines a robust synthetic protocol, predicts spectroscopic characteristics, and discusses the potential applications of this compound. The information presented herein is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a foundational understanding of this valuable synthetic building block.

Introduction and Significance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The difluoromethyl group (CF2), in particular, serves as a versatile bioisostere for hydroxyl, thiol, or amine functionalities, and can modulate the acidity of adjacent protons, influence hydrogen bonding capabilities, and enhance metabolic stability by blocking sites of oxidative metabolism. Ethyl difluoro(2-methoxyphenyl)acetate belongs to the class of α,α-difluoro esters, which are valuable precursors for a wide array of more complex fluorinated molecules. The presence of the 2-methoxyphenyl substituent introduces additional conformational constraints and electronic effects, making it a unique building block for creating novel chemical entities with potential therapeutic applications. Understanding the fundamental properties and synthetic accessibility of this compound is crucial for its effective utilization in research and development.

Physicochemical and Chemical Properties

While specific experimental data for ethyl difluoro(2-methoxyphenyl)acetate is not extensively published, its properties can be reliably estimated based on known data for structurally similar compounds, such as its para-substituted isomer and the parent compound, ethyl difluoroacetate.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₁₂F₂O₃ | [1][2] |

| Molecular Weight | 230.21 g/mol | [1][2] |

| CAS Number | 1150164-80-9 | [1][2] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on related compounds[3] |

| Boiling Point | Not determined (likely >100 °C) | Extrapolated from ethyl difluoroacetate (99.2 °C)[4] |

| Density | Not determined (likely >1.1 g/mL) | Extrapolated from ethyl difluoroacetate (1.18 g/mL)[4] |

| Refractive Index | Not determined (likely ~1.4-1.5) | Based on common organic esters |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc). Limited solubility in water. | General property of similar esters |

| Storage | Store at room temperature in a dry, well-ventilated area. | [2][3] |

| Purity (Commercial) | Typically ≥97% | [1] |

Chemical Reactivity and Stability:

The α,α-difluoroester moiety is generally stable under neutral and acidic conditions. The ester is susceptible to hydrolysis under strong basic conditions. The difluoromethylene protons are weakly acidic and can be removed by strong, non-nucleophilic bases. The C-F bonds are highly stable and resistant to cleavage under typical synthetic conditions. The presence of the difluoro group can activate the ester towards certain nucleophilic reactions.[5]

Synthesis of Ethyl Difluoro(2-methoxyphenyl)acetate

A reliable and widely used method for the synthesis of α-aryl-α,α-difluoroacetates is the Reformatsky reaction.[6] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. For the synthesis of ethyl difluoro(2-methoxyphenyl)acetate, 2-methoxybenzaldehyde would be reacted with ethyl bromodifluoroacetate.

Synthetic Workflow

Caption: Synthetic workflow for ethyl difluoro(2-methoxyphenyl)acetate via the Reformatsky reaction.

Detailed Experimental Protocol

Objective: To synthesize ethyl difluoro(2-methoxyphenyl)acetate via a zinc-mediated Reformatsky reaction.

Materials:

-

2-Methoxybenzaldehyde (1.0 eq)

-

Ethyl bromodifluoroacetate (1.5 eq)

-

Zinc dust, activated (2.0 eq)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (aq)

-

Saturated sodium bicarbonate solution (aq)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Procedure:

-

Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 eq). Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small crystal of iodine and a minimal amount of anhydrous THF. Gently warm the mixture until the color of the iodine disappears, indicating activation of the zinc.

-

Reaction Setup: Allow the flask to cool to room temperature. Add the remainder of the anhydrous THF.

-

Initiation of Reaction: In a separate, dry dropping funnel, prepare a solution of 2-methoxybenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension.

-

Exothermic Reaction and Reflux: The reaction is often initiated by gentle warming. Once an exothermic reaction begins, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the 2-methoxybenzaldehyde.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of 1 M HCl (aq) until the excess zinc has dissolved and the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (aq) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ethyl difluoro(2-methoxyphenyl)acetate.

Causality Behind Experimental Choices:

-

Zinc Activation: Zinc dust is activated to remove the passivating oxide layer on its surface, which is essential for the oxidative insertion into the carbon-bromine bond of the α-halo ester.[7]

-

Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture and protic solvents, which would quench the organozinc intermediate. Therefore, anhydrous THF and flame-dried glassware are crucial.[8]

-

Excess α-halo ester and Zinc: Using an excess of ethyl bromodifluoroacetate and zinc helps to ensure the complete consumption of the limiting reagent, 2-methoxybenzaldehyde.

-

Acidic Work-up: The acidic work-up protonates the intermediate zinc alkoxide to form the desired β-hydroxy ester (which in this case is the product itself, as the hydroxyl group is on the same carbon as the phenyl group) and dissolves any unreacted zinc metal.[6]

Spectroscopic Analysis (Predicted)

No experimental spectra for ethyl difluoro(2-methoxyphenyl)acetate are publicly available. The following are predictions based on the principles of spectroscopy and analysis of related structures.

¹H NMR Spectroscopy

-

Aromatic Protons (4H): Expected to appear in the range of δ 6.9-7.5 ppm. The ortho, meta, and para protons on the 2-methoxyphenyl ring will show complex splitting patterns due to their distinct chemical environments.

-

Ethyl -CH₂- (2H): A quartet around δ 4.2-4.4 ppm, split by the adjacent methyl group.

-

Methoxy -OCH₃ (3H): A singlet around δ 3.8-3.9 ppm.

-

Ethyl -CH₃ (3H): A triplet around δ 1.2-1.4 ppm, split by the adjacent methylene group.

¹³C NMR Spectroscopy

-

Carbonyl C=O: Expected around δ 165-170 ppm.

-

Aromatic Carbons (6C): In the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield.

-

CF₂ Carbon: A triplet in the range of δ 110-120 ppm due to coupling with the two fluorine atoms.

-

Ethyl -CH₂-: Around δ 62-64 ppm.

-

Methoxy -OCH₃: Around δ 55-57 ppm.

-

Ethyl -CH₃: Around δ 13-15 ppm.

¹⁹F NMR Spectroscopy

-

A singlet is expected, as the two fluorine atoms are chemically equivalent. The chemical shift will depend on the solvent and standard used.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band around 1750-1770 cm⁻¹. The electron-withdrawing fluorine atoms will shift this to a higher frequency compared to a non-fluorinated ester.

-

C-F Stretch: Strong absorption bands in the range of 1100-1300 cm⁻¹.

-

C-O Stretch (Ester and Ether): Absorption bands in the range of 1000-1300 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretch: Around 2850-3100 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 230.

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 185.

-

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 201.

-

Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 157.

-

Fragments corresponding to the 2-methoxyphenyl cation (m/z = 107) and related structures.

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for ethyl difluoro(2-methoxyphenyl)acetate is not widely available, it should be handled with the care appropriate for a laboratory chemical. Based on the data for ethyl difluoroacetate, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Hazards: The related compound, ethyl difluoroacetate, is listed as flammable and may cause skin and eye irritation.[9] Similar hazards should be assumed for the title compound.

Conclusion

Ethyl difluoro(2-methoxyphenyl)acetate is a valuable fluorinated building block with significant potential in the synthesis of novel organic molecules for pharmaceutical and materials science applications. This guide has provided a detailed overview of its known and predicted properties, a robust and logical synthetic protocol based on the well-established Reformatsky reaction, and a predicted spectroscopic profile to aid in its characterization. The information compiled herein serves as a foundational resource for scientists and researchers, enabling the effective and safe utilization of this compound in their synthetic endeavors.

References

-

PubChem. Ethyl difluoroacetate. National Center for Biotechnology Information. [Link]

-

CP Lab Chemicals. Ethyl 2, 2-difluoro-2-(2-methoxyphenyl)acetate, min 98%, 1 gram. [Link]

- Google Patents.

-

Wikipedia. Reformatsky reaction. [Link]

-

ResearchGate. Synthesis of aryl a,a-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl a,a-difluoro oxyethers. [Link]

-

ResearchGate. Stability of catalyst materials and porous absorbers for decomposition of sulphuric acid in a solar reactor. [Link]

-

National Center for Biotechnology Information. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

- Google Patents.

-

NROChemistry. Reformatsky Reaction. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

ACS Publications. Synthesis of Difluoroalkylated Heteroarenes via Difluorocarbene. [Link]

-

Scribd. Reformatsky Reaction | PDF | Unit Processes | Chemistry. [Link]

-

MDPI. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. [Link]

-

NIST WebBook. Phenol, 2-methoxy-4-(2-propenyl)-, acetate. [Link]

-

RefractiveIndex.INFO. Refractive index of C4H8O2 (Ethyl acetate, EtOAc, EA) - Li. [Link]

-

PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. [Link]

-

ResearchGate. (PDF) Ethyl 2-acetylhydrazono-2-phenylacetate. [Link]

-

Der Pharma Chemica. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

-

International Union of Crystallography. Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. [Link]

-

RSC Publishing. Catalyst-free transesterification vitrimers: activation via α-difluoroesters. [Link]

-

AZA Mid-Year Meeting. 112545-98-9 | Ethyl difluoro-2-(4-methoxyphenyl)acetate. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

e-Nacalai. Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate. [Link]

-

SpectraBase. Ethyl-2,2-difluoro-2-(4-methoxyphenyl)-acetate - Optional[Vapor Phase IR]. [Link]

Sources

- 1. Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 112545-98-9 [sigmaaldrich.com]

- 4. Ethyl Difluoroacetate manufacturers and suppliers in india [chemicalbook.com]

- 5. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Abstract

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (CAS RN: 1150164-80-9) is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science.[1][2] The introduction of gem-difluoro groups into organic molecules can significantly alter their physicochemical and biological properties, making their unambiguous structural confirmation essential.[1] This guide provides a comprehensive technical overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As complete, published experimental data for this specific isomer is not widely available, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of this compound.

Molecular Structure and Key Analytical Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate possesses several key features that will give rise to characteristic spectroscopic signals:

-

An ethyl ester group (-COOCH₂CH₃).

-

A gem-difluoro methylene group (-CF₂-).

-

An ortho-substituted (1,2-disubstituted) aromatic ring .

-

A methoxy group (-OCH₃).

These components are organized as shown in the structure below.

Figure 1: Molecular structure of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate with key carbons highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of this molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon and proton framework and confirms the presence and environment of the fluorine atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct sets of signals corresponding to the aromatic, methoxy, and ethyl protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data (300-500 MHz, CDCl₃)

| Protons (Label) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| Ar-H | 6.90 - 7.60 | Multiplet (m) | 4H | - | The four protons on the ortho-substituted ring are chemically non-equivalent and will exhibit complex splitting patterns due to both ortho and meta couplings. |

| -OCH₂ CH₃ | ~4.35 | Quartet (q) | 2H | J ≈ 7.1 | Deshielded by the adjacent ester oxygen. Splits into a quartet by the three protons of the methyl group. |

| -OCH₃ | ~3.90 | Singlet (s) | 3H | - | A characteristic singlet for a methoxy group attached to an aromatic ring.[3] |

| -OCH₂CH₃ | ~1.30 | Triplet (t) | 3H | J ≈ 7.1 | Splits into a triplet by the two protons of the methylene group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be crucial for identifying all 11 carbon atoms. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).

Table 2: Predicted ¹³C NMR Spectral Data (75-125 MHz, CDCl₃)

| Carbon (Label) | Predicted Shift (δ, ppm) | Multiplicity (due to C-F) | Rationale |

|---|---|---|---|

| C =O | ~164 | Triplet (t, ²JCF ≈ 30-35 Hz) | The ester carbonyl is deshielded. The two-bond coupling to the two fluorine atoms results in a triplet. |

| Ar-C -OCH₃ | ~157 | Singlet (s) | The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded. |

| Ar-C (other) | 110 - 135 | Singlets (s) or Doublets (d) | The remaining five aromatic carbons will appear in this region. Those ortho/para to the methoxy group will be more shielded (upfield). Small C-F couplings (³JCF, ⁴JCF) may be observed. |

| C F₂ | ~115 | Triplet (t, ¹JCF ≈ 245-255 Hz) | This quaternary carbon is directly bonded to two highly electronegative fluorine atoms, resulting in a large one-bond C-F coupling constant and a characteristic triplet signal. |

| OC H₂CH₃ | ~63 | Singlet (s) | Methylene carbon of the ethyl ester group. |

| OC H₃ | ~56 | Singlet (s) | Methoxy carbon signal, consistent with literature values for similar structures.[3] |

| OCH₂C H₃ | ~14 | Singlet (s) | Methyl carbon of the ethyl ester group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is indispensable for confirming the presence and electronic environment of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data (282-470 MHz, CDCl₃) | Fluorine Atoms | Predicted Shift (δ, ppm) | Multiplicity | Rationale | | :--- | :--- | :--- | | -F ₂ | -100 to -115 | Singlet (s) | The two fluorine atoms are chemically and magnetically equivalent, resulting in a single signal. The chemical shift is in the typical range for a difluoroalkyl group adjacent to an aromatic system.[4][5] No proton coupling is expected. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra on a 300 MHz or higher field NMR spectrometer at room temperature.

-

Data Processing: Process the free induction decays (FIDs) with an appropriate window function and Fourier transform. Reference the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm). Reference the ¹⁹F spectrum to an external standard such as CFCl₃ (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by strong absorptions from the carbonyl, C-O, and C-F bonds.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3070, ~2980 | Medium-Weak | C-H Stretch | Aromatic (sp²) and Aliphatic (sp³) |

| ~1765 | Strong, Sharp | C=O Stretch | Ester |

| ~1600, ~1490 | Medium | C=C Stretch | Aromatic Ring |

| 1100 - 1300 | Very Strong | C-F Stretch | gem-Difluoro |

| 1250, 1050 | Strong | C-O Stretch | Ether and Ester |

Causality and Interpretation: The most diagnostic peak is the ester carbonyl (C=O) stretch. In a typical aliphatic ester, this band appears around 1735-1750 cm⁻¹.[6] However, the two highly electronegative fluorine atoms on the α-carbon exert a strong inductive electron-withdrawing effect, which strengthens and shortens the C=O bond, shifting its stretching frequency to a higher wavenumber, predicted here around 1765 cm⁻¹ .[7][8] The spectrum will also be characterized by one or more very intense C-F stretching bands in the fingerprint region.[9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Analysis: Identify and label the major absorption bands corresponding to the functional groups listed in Table 4.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's structure through its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 230 , corresponding to the molecular formula C₁₁H₁₂F₂O₃.[2][10]

-

Key Fragments: The fragmentation of esters is well-documented.[11][12] The primary cleavage events are expected to be α-cleavage relative to the carbonyl group and loss of neutral molecules.

Table 5: Predicted Major Fragment Ions in EI-MS

| m/z Value | Proposed Fragment Ion | Formula | Rationale |

|---|---|---|---|

| 230 | [M]⁺ | [C₁₁H₁₂F₂O₃]⁺ | Molecular Ion |

| 185 | [M - OCH₂CH₃]⁺ | [C₉H₇F₂O₂]⁺ | Base Peak. Loss of the ethoxy radical (-•OC₂H₅) forms a stable acylium ion. This is a characteristic fragmentation for ethyl esters.[13] |

| 157 | [M - CO₂Et]⁺ | [C₉H₇F₂O]⁺ | Loss of the carbethoxy radical (-•CO₂C₂H₅). |

| 129 | [C₈H₅F₂]⁺ | [C₈H₅F₂]⁺ | Subsequent loss of CO from the m/z 157 fragment. |

| 109 | [C₇H₆O]⁺ | [C₇H₆O]⁺ | Fragment corresponding to the methoxyphenyl cation. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of methoxy group functionality. |

Figure 2: Predicted major fragmentation pathways for Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate in EI-MS.

High-Resolution Mass Spectrometry (HRMS):

For unambiguous confirmation of the elemental composition, HRMS is essential.

-

Predicted HRMS (ESI-TOF): Calculated for [C₁₁H₁₂F₂O₃ + Na]⁺: m/z 253.0646. Found: 253.064x ± 5 ppm.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a novel or synthesized compound requires the integration of all spectroscopic data. No single technique is sufficient on its own. The workflow below illustrates a self-validating system for structural confirmation.

Figure 3: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is readily achievable through a coordinated application of modern spectroscopic techniques. The key identifying features are:

-

¹H NMR: A complex aromatic multiplet, a quartet at ~4.35 ppm, a singlet at ~3.90 ppm, and a triplet at ~1.30 ppm.

-

¹³C NMR: The presence of 11 distinct carbon signals, most notably the characteristic triplets for the C F₂ carbon (~115 ppm) and the C =O carbon (~164 ppm) due to fluorine coupling.

-

¹⁹F NMR: A single, sharp resonance between -100 and -115 ppm.

-

IR: A strong C=O absorption shifted to a high wavenumber (~1765 cm⁻¹) and intense C-F stretches between 1100-1300 cm⁻¹.

-

MS: A molecular ion at m/z 230 and a base peak at m/z 185, corresponding to the loss of an ethoxy radical.

This guide provides a robust predictive framework that will aid researchers in the rapid and confident characterization of this valuable fluorinated building block.

References

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. [Link]

-

Yao, H., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 5, 2026, from [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 5, 2026, from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 5, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 5, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 5, 2026, from [Link]

-

Wiberg, K. B. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). Difluoroacetic acid - Optional[19F NMR] - Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl-2,2-difluoro-2-(4-methoxyphenyl)-acetate - Optional[Vapor Phase IR] - Spectrum. Retrieved January 5, 2026, from [Link]

-

Abraham, R. J. (2005). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. [Link]

-

Elyashberg, M. E., Blinov, K. A., & Williams, A. J. (2007). The application of empirical methods of 13C NMR chemical shift prediction as a filter for determining possible relative stereochemistry. Magnetic Resonance in Chemistry, 45(11), 963-968. [Link]

-

Rivera-Báez, L. J., et al. (2019). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 24(19), 3563. [Link]

-

PubChem. (n.d.). Ethyl difluoroacetate. Retrieved January 5, 2026, from [Link]

-

University of Arizona. (n.d.). Fragmentation Processes. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 5, 2026, from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate. Retrieved January 5, 2026, from [Link]

-

CP Lab Chemicals. (n.d.). Ethyl 2, 2-difluoro-2-(2-methoxyphenyl)acetate, min 98%. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl [N-(4-methoxyphenyl)-N-methylamino]acetate - Optional[13C NMR] - Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved January 5, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. rsc.org [rsc.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | CymitQuimica [cymitquimica.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate: A Key Building Block in Targeted Protein Degradation

Introduction

In the rapidly evolving landscape of drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Within this context, Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its gem-difluoroacetate moiety offers a synthetically versatile handle for the construction of complex molecular architectures, most notably as a component of linkers in Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5]

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate. It is intended for researchers, scientists, and drug development professionals who seek to leverage this valuable synthetic intermediate in their research endeavors.

Molecular Structure and Physicochemical Properties

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a substituted aromatic ester characterized by a central quaternary carbon atom bearing two fluorine atoms, an ethyl ester group, and a 2-methoxyphenyl substituent.

Molecular Structure Diagram:

Caption: Molecular structure of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₂O₃ | [6][7][8] |

| Molecular Weight | 230.21 g/mol | [6][7][8] |

| CAS Number | 1150164-80-9 | [6][7][8] |

| Appearance | Colorless to yellow liquid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Purity | Typically ≥97% | [6][7][8] |

| Storage | Store in a dry, well-ventilated place at room temperature. | [8][9] |

Synthesis and Purification

The most common and efficient method for the synthesis of α,α-difluoro-α-arylacetates is the Reformatsky reaction.[6][10][11][12] This reaction involves the oxidative addition of zinc to an α-halo ester to form an organozinc intermediate, which then undergoes nucleophilic addition to a carbonyl compound. In the case of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate, the key precursors are 2-methoxybenzaldehyde and ethyl bromodifluoroacetate.

Synthetic Workflow Diagram:

Caption: General workflow for the synthesis of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate.

Detailed Experimental Protocol (Adapted from General Reformatsky Procedures)

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc dust (1.5 equivalents). The zinc can be activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: Suspend the activated zinc in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of 2-methoxybenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF dropwise under a nitrogen atmosphere.

-

Reaction Conditions: After the initial exothermic reaction subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.55-7.45 (m, 2H, Ar-H): Aromatic protons ortho and para to the difluoroacetate group.

-

δ 7.10-7.00 (m, 2H, Ar-H): Aromatic protons meta to the difluoroacetate group and ortho/meta to the methoxy group.

-

δ 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃): Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.

-

δ 3.90 (s, 3H, -OCH₃): Singlet corresponding to the methoxy protons.

-

δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃): Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ 164.5 (t, J ≈ 30 Hz, C=O): Carbonyl carbon of the ester, showing a triplet due to coupling with the two fluorine atoms.

-

δ 156.0 (s, C-OCH₃): Aromatic carbon attached to the methoxy group.

-

δ 132.0 (s, Ar-C): Aromatic carbon.

-

δ 129.0 (s, Ar-C): Aromatic carbon.

-

δ 121.0 (s, Ar-C): Aromatic carbon.

-

δ 115.0 (t, J ≈ 250 Hz, CF₂): Quaternary carbon attached to the two fluorine atoms, exhibiting a large triplet splitting.

-

δ 111.0 (s, Ar-C): Aromatic carbon.

-

δ 63.0 (s, -OCH₂CH₃): Methylene carbon of the ethyl ester.

-

δ 56.0 (s, -OCH₃): Methoxy carbon.

-

δ 14.0 (s, -OCH₂CH₃): Methyl carbon of the ethyl ester.

Predicted FT-IR (thin film, cm⁻¹):

-

~2980, 2940: C-H stretching (aliphatic).

-

~1750: C=O stretching (ester).

-

~1600, 1490: C=C stretching (aromatic).

-

~1250, 1030: C-O stretching (ester and ether).

-

~1180, 1100: C-F stretching.

Predicted Mass Spectrometry (EI):

-

m/z 230 (M⁺): Molecular ion peak.

-

m/z 185 ([M - OCH₂CH₃]⁺): Loss of the ethoxy group.

-

m/z 157 ([M - CO₂CH₂CH₃]⁺): Loss of the entire ethyl ester group.

-

m/z 135 ([C₉H₈FO]⁺): A likely fragment from the aromatic portion.

Applications in Drug Discovery: A Versatile PROTAC Building Block

The primary application of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate in contemporary drug discovery is as a precursor for the synthesis of PROTAC linkers.[1][2][3][4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[5][13]

Role in PROTAC Design:

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[14]

The difluoroacetyl group derived from Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate can be incorporated into the linker structure. The gem-difluoro motif can influence the linker's conformation and physicochemical properties, such as polarity and metabolic stability. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a convenient attachment point for coupling to other components of the PROTAC molecule, typically via amide bond formation.

Illustrative PROTAC Assembly:

Caption: Schematic representation of the use of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate in PROTAC synthesis.

Safety and Handling

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate should be handled by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

(Source:)

Conclusion

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a valuable and versatile building block for organic synthesis, with a particularly prominent role in the development of next-generation therapeutics based on targeted protein degradation. Its synthesis via the Reformatsky reaction is straightforward, and its difluoroacetate moiety provides a unique structural and functional element for the design of PROTAC linkers. As the field of targeted protein degradation continues to expand, the demand for such specialized building blocks is expected to grow, further solidifying the importance of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate in modern drug discovery.

References

-

Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central. [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. PMC - PubMed Central. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. [Link]

-

Reformatsky reactions of ethyl 4,4-difluoro-3-ethoxy-4-halocrotonates: synthesis of 4,4-difluorocarbonate derivatives and 2-lactenones. Semantic Scholar. [Link]

-

Ethyl difluoroacetate | C4H6F2O2 | CID 9961. PubChem - NIH. [Link]

-

Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860. PubChem - NIH. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

-

Synthesis of aryl a,a-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl a,a-difluoro oxyethers. ResearchGate. [Link]

-

Ethyl-2,2-difluoro-2-(4-methoxyphenyl)-acetate - Optional[Vapor Phase IR]. Spectrum. [Link]

-

Ethyl 2, 2-difluoro-2-(2-methoxyphenyl)acetate, min 98%, 1 gram. CP Lab Chemicals. [Link]

-

Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate - Optional[MS (GC)]. Spectrum - SpectraBase. [Link]

-

Targeted protein degradation: mechanisms, strategies and application. PMC - NIH. [Link]

-

Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. ResearchGate. [Link]

-

Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. PubMed. [Link]

-

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate. InterContinental Warszawa. [Link]

-

13.18 Carbon-13 NMR. IQ-USP. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Linkers | BroadPharm [broadpharm.com]

- 5. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reformatsky reactions of ethyl 4,4-difluoro-3-ethoxy-4-halocrotonates: synthesis of 4,4-difluorocarbonate derivatives and 2-lactenones | Semantic Scholar [semanticscholar.org]

- 7. Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | CymitQuimica [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to the Synthesis of α,α-Difluoro-α-arylacetates

Foreword: The Strategic Value of the Gem-Difluoro Moiety in Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the α,α-difluoro-α-arylacetate scaffold has emerged as a structure of significant interest. The gem-difluoromethylene group (CF₂) acts as a non-hydrolyzable bioisostere of a carbonyl or ether oxygen, while also serving as a lipophilic hydrogen bond acceptor.[2][3] This unique combination of properties makes α,α-difluoro-α-arylacetates valuable building blocks for developing novel therapeutics with enhanced pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing these critical compounds. We will move beyond a mere recitation of procedures to dissect the underlying mechanisms, evaluate the strategic choices behind each protocol, and offer field-proven insights to guide researchers in their synthetic endeavors.

The Workhorse Method: Nucleophilic Addition via the Reformatsky Reaction

The Reformatsky reaction is a robust and time-honored method for forming carbon-carbon bonds.[4][5] Its adaptation for the synthesis of α,α-difluoro-α-arylacetates involves the reaction of an α-halo-α,α-difluoroacetate with an aryl aldehyde or ketone, mediated by a metal, typically zinc.[5][6] The core of this transformation is the in situ generation of an organozinc nucleophile, or "Reformatsky enolate," which then adds to the carbonyl electrophile.[4]

Mechanistic Rationale and Causality

The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo-α,α-difluoroacetate, such as ethyl iododifluoroacetate (EtO₂CCF₂I).[4][7] This step is critical; the choice of a more reactive halide (I > Br > Cl) facilitates the formation of the organozinc intermediate. This intermediate exists in equilibrium, often as a dimer, and functions as a zinc enolate that is sufficiently nucleophilic to attack carbonyls but generally unreactive towards esters, preventing self-condensation.[4][8] The subsequent addition to an aryl aldehyde or ketone proceeds through a six-membered chair-like transition state to yield a zinc alkoxide, which upon aqueous workup, affords the desired β-hydroxy-α,α-difluoro-α-arylacetate.[4]

Asymmetric Control: The Key to Bioactivity

For pharmaceutical applications, controlling stereochemistry is paramount. The enantioselective Reformatsky reaction has been successfully developed by incorporating chiral ligands that coordinate to the zinc center, thereby directing the facial attack of the enolate onto the carbonyl substrate.[6][7] Amino alcohols, such as (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, have proven highly effective in achieving excellent enantioselectivities.[7]

Caption: General mechanism of the chiral ligand-mediated Reformatsky reaction.

Data Presentation: Substrate Scope in Asymmetric Synthesis

The following table summarizes representative results for the enantioselective Reformatsky reaction using ethyl iododifluoroacetate and diethylzinc with a chiral amino alcohol ligand.[7]

| Entry | Aryl Ketone (Ar-CO-R') | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Acetophenone | 85 | 91 |

| 2 | 4-Methoxyacetophenone | 82 | 90 |

| 3 | 4-Chloroacetophenone | 88 | 89 |

| 4 | Propiophenone | 78 | 85 |

| 5 | 2-Acetonaphthone | 80 | 88 |

Experimental Protocol: Asymmetric Reformatsky Reaction[7]

-

Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add the chiral ligand (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol (0.22 mmol) to anhydrous toluene (5 mL).

-

Enolate Formation: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir for 20 minutes. Add ethyl iododifluoroacetate (2.0 mmol) and stir for an additional 30 minutes at 0 °C to form the zinc enolate.

-

Carbonyl Addition: Add the aryl ketone (1.0 mmol) dropwise to the solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient). Determine the enantiomeric excess by chiral HPLC analysis.

Electrophilic Fluorination: Building the C-F Bonds Sequentially

An alternative strategy involves the formation of the aryl-Cα bond first, followed by the sequential introduction of the two fluorine atoms using an electrophilic fluorine source. This approach typically starts with an α-arylacetate or a related precursor.[9]

Mechanistic Rationale and Causality

The core of this method is the generation of a nucleophilic carbon center at the α-position, which then attacks an electrophilic fluorine reagent ("F⁺" source).[10][11] The most common way to generate this nucleophile is by forming an enolate or a more stable derivative like a silyl ketene acetal.[9] The reaction of an α-arylcarboxylic acid with a silylating agent (e.g., TBSCl) and a strong, non-nucleophilic base (e.g., LiHMDS) generates a bis-silyl ketene acetal.[9]

This intermediate is then treated with an electrophilic fluorinating reagent. Reagents of the N-F class, such as Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, effectiveness, and relative safety compared to elemental fluorine.[10] The reaction proceeds via an Sₙ2-type mechanism where the enolate attacks the electron-deficient fluorine atom.[10] To achieve difluorination, the process must be repeated. The first fluorination yields an α-fluoro-α-arylacetate, which is then subjected to a second deprotonation/fluorination cycle. Controlling the stoichiometry and reaction conditions is crucial to prevent over-fluorination to α,α,α-trifluoro species.

Caption: Stepwise workflow for electrophilic difluorination of an α-arylacetate.

Experimental Protocol: Direct Fluorination of a Silyl Ketene Acetal[9]

-

Silyl Ketene Acetal Formation: To a solution of α-phenylacetic acid (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add LiHMDS (1.0 M in THF, 2.2 mmol) dropwise. Stir for 30 minutes. Add tert-butyldimethylsilyl chloride (TBSCl, 2.5 mmol) and allow the mixture to warm to room temperature and stir for 4 hours.

-

Fluorination (First Step): Cool the resulting solution containing the bis-silyl ketene acetal back to -78 °C. Add a solution of Selectfluor® (1.1 mmol) in anhydrous DMF (5 mL). Stir at -78 °C for 1 hour and then allow to warm to room temperature overnight.

-

Isolation of Monofluoro Intermediate: Quench the reaction with water and extract with diethyl ether. The organic layers are combined, dried, and concentrated. The crude product, α-fluoro-α-phenylacetic acid, can be purified or used directly in the next step after converting back to its silyl ketene acetal.

-

Second Fluorination: Repeat the procedure from Step 1 using the purified α-fluoro-α-phenylacetic acid as the starting material to yield the desired α,α-difluoro-α-phenylacetic acid.

-

Esterification: The final acid product can be esterified using standard conditions (e.g., SOCl₂/Ethanol) to obtain the corresponding ethyl α,α-difluoro-α-phenylacetate.

Modern Approaches: Metal-Catalyzed Cross-Coupling

Recent advancements in organometallic chemistry have opened new avenues for constructing the Ar-CF₂ bond. Copper-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool, allowing for the direct arylation of bromodifluoroacetate derivatives.[12]

Mechanistic Rationale and Causality

This strategy involves the coupling of an aryl boronic acid (or other organometallic aryl species) with a bromodifluoroacetamide or ester in the presence of a copper catalyst. The currently accepted catalytic cycle likely involves:

-

Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the C-Br bond of the bromodifluoroacetamide to form a Cu(III) intermediate.

-

Transmetalation: The aryl group is transferred from the boronic acid to the copper center, displacing the bromide ligand.

-

Reductive Elimination: The aryl and difluoroacetyl groups couple and are eliminated from the copper center, forming the desired C(sp²)-C(sp³) bond and regenerating the active Cu(I) catalyst.

The choice of ligands, base, and solvent is critical for facilitating the catalytic cycle and preventing side reactions. This method offers excellent functional group tolerance, a significant advantage for complex molecule synthesis.

Caption: Simplified catalytic cycle for Cu-catalyzed arylation of a bromodifluoroacetate derivative.

Data Presentation: Scope of Copper-Catalyzed Arylation[12]

| Entry | Aryl Boronic Acid | Amide (R in BrCF₂CONHR) | Yield (%) |

| 1 | Phenylboronic acid | -N(Me)₂ | 85 |

| 2 | 4-Tolylboronic acid | -N(Me)₂ | 82 |

| 3 | 4-Methoxyphenylboronic acid | -N(Me)₂ | 78 |

| 4 | 3-Thienylboronic acid | -N(Me)₂ | 75 |

| 5 | Phenylboronic acid | -Morpholine | 88 |

Experimental Protocol: Cu-Catalyzed Arylation of a Bromodifluoroacetamide[12]

-

Reaction Setup: In an argon-filled glovebox, add 2-bromo-2,2-difluoroacetamide (1.0 mmol), aryl boronic acid (1.2 mmol), CuBr₂ (0.1 mmol), a suitable ligand (e.g., a calixarene-based phosphine, 0.2 mmol), KF (2.0 mmol), and MgCl₂ (1.0 mmol) to an oven-dried pressure tube equipped with a stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL).

-

Reaction: Seal the tube, remove it from the glovebox, and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography to isolate the desired α,α-difluoro-α-arylacetamide.

Senior Scientist's Perspective: A Comparative Analysis

The choice of synthetic route is dictated by the specific target molecule, available starting materials, and desired scale.

-

Reformatsky Reaction: This is the go-to method for converting aryl aldehydes and ketones directly into the corresponding β-hydroxy-α,α-difluoroacetates. Its primary strengths are its reliability and the well-established protocols for achieving high enantioselectivity. It is particularly valuable when the final product requires the β-hydroxy functionality.

-

Electrophilic Fluorination: This route offers flexibility, starting from more readily available α-arylacetates. However, it can be challenging. The reaction requires strong bases and careful control to avoid side reactions and achieve selective difluorination without forming mono- or tri-fluorinated byproducts. It is best suited for substrates that can withstand strongly basic conditions.

-

Copper-Catalyzed Cross-Coupling: This modern approach represents the state-of-the-art for its broad functional group tolerance and milder conditions compared to electrophilic fluorination. It is an excellent choice for late-stage functionalization of complex molecules where sensitive groups must be preserved. The main consideration is the need for catalyst and ligand screening to optimize the reaction for a specific substrate.

Conclusion and Future Outlook

The synthesis of α,α-difluoro-α-arylacetates is a well-developed field with a robust toolkit of reliable methods. The classic Reformatsky reaction provides a powerful entry point, especially for asymmetric synthesis, while electrophilic fluorination offers a complementary, albeit more challenging, pathway. The continued emergence of transition-metal-catalyzed methods, including those driven by photoredox catalysis, promises to further expand the scope and efficiency of these transformations.[13][14] These ongoing innovations will undoubtedly streamline access to novel fluorinated compounds, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 7. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides | MDPI [mdpi.com]

- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Potential biological activity of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate Derivatives

Authored by a Senior Application Scientist

Abstract

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The α,α-difluoro-α-arylacetate scaffold, in particular, represents a privileged structural motif. This technical guide provides an in-depth exploration of the known and potential biological activities of derivatives of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate. We will dissect a key case study demonstrating potent anticancer activity, explore the scaffold's potential in kinase inhibition, and propose avenues for investigating anti-inflammatory effects. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental designs to unlock the therapeutic potential of this promising chemical class.

The Chemical Scaffold: Properties and Synthesis

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (Molecular Formula: C₁₁H₁₂F₂O₃, Molecular Weight: 230.21) is a fluorinated organic compound available commercially as a building block for chemical synthesis.[1][2] The core structure features a phenyl ring substituted with a methoxy group at the ortho position, and a geminal difluoro group alpha to an ethyl ester. This combination of features is significant for several reasons:

-

Gem-Difluoromethylene Group (CF₂): This group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, but with distinct electronic properties. It can act as a hydrogen bond acceptor and its strong electronegativity can influence the acidity of adjacent protons and the molecule's overall electrostatic potential. Crucially, it enhances metabolic stability by blocking oxidative metabolism at that position.

-

2-Methoxyphenyl Group: The methoxy substituent's position influences the molecule's conformation and electronic distribution, which can be critical for specific receptor or enzyme binding.

-

Ethyl Ester: This group provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides to modulate solubility, cell permeability, and target engagement.

The synthesis of such compounds can be achieved through various fluorination strategies, often starting from the corresponding keto-ester. The commercial availability of the parent compound, however, allows researchers to proceed directly with derivatization.[3]

Anticancer Activity: Targeting the EGFR/PI3K/AKT/mTOR Pathway in Non-Small Cell Lung Cancer (NSCLC)

A significant breakthrough in understanding the biological potential of this scaffold comes from a study on Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate , a derivative where the 2-methoxyphenyl group is replaced by a coumarin moiety. This compound, referred to as C2F, demonstrated potent anti-NSCLC activity both in vitro and in vivo.[4]

Mechanism of Action

The study revealed that C2F exerts its anticancer effects by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many cancers, including NSCLC. The compound was found to inhibit the estimated glomerular filtration rate, a key upstream activator in this cascade, leading to a downstream blockade of PI3K, AKT, and mTOR.[4]

Caption: C2F inhibits the EGFR/PI3K/AKT/mTOR signaling cascade.

Biological Outcomes

The inhibition of this pathway by the C2F derivative resulted in several key anti-malignant behaviors, summarized in the table below.

| Biological Effect | Observation | Significance in Cancer Therapy |

| Proliferation Inhibition | C2F suppressed the growth of NSCLC cell lines.[4] | Directly halts tumor growth. |

| Cell Cycle Arrest | The compound caused cells to arrest in their division cycle.[4] | Prevents the replication of cancerous cells. |

| Apoptosis Induction | C2F triggered programmed cell death in cancer cells.[4] | Eliminates malignant cells. |

| Migration & Invasion Inhibition | The ability of NSCLC cells to move and invade surrounding tissue was reduced.[4] | Crucial for preventing metastasis. |

| In Vivo Tumor Growth | In animal models, C2F was shown to prevent tumor growth.[4] | Demonstrates potential therapeutic efficacy in a living system. |

Experimental Protocol: Cell Viability (MTT Assay)

This protocol outlines a standard method for assessing the effect of a compound on cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate NSCLC cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential as Kinase Inhibitors

The α,α-difluoro-α-arylacetate scaffold is also a valuable pharmacophore for developing kinase inhibitors. Related structures, such as ethyl 2-(4-bromo-3-methoxyphenyl)-2,2-difluoroacetate, are explicitly used as key intermediates in their synthesis.[5] Kinases are a class of enzymes that catalyze the transfer of phosphate groups, and their aberrant activity is a common driver of cancer and inflammatory diseases.

The difluoro-ester moiety can serve as a bioisosteric replacement for other chemical groups, providing a unique spatial and electronic presentation to the kinase active site. The phenyl ring serves as a scaffold to which vectors can be added to probe and occupy specific pockets within the ATP-binding site of the target kinase.

Proposed Workflow for Kinase Inhibitor Screening

The following workflow outlines a logical progression for identifying and characterizing derivatives of Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate as potential kinase inhibitors.

Sources

- 1. Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl-2,2-difluoro-2-(3,4-difluorophenyl)acetate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ethyl 2-(4-bromo-3-methoxyphenyl)-2,2-difluoroacetate [myskinrecipes.com]

The Strategic Role of Ethyl Difluoro(2-methoxyphenyl)acetate in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Deep Dive into the Physicochemical Properties, Synthesis, and Application of a Key Fluorinated Building Block